![molecular formula C11H8F3NO2S B6351515 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1408279-16-2](/img/structure/B6351515.png)
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a molecular formula of C11H8F3NO2S and a molecular weight of 275.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a sulfanyl group, making it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 2-(trifluoromethylthio)ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create new compounds with varying properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-isoindoline-1,3-dione: Similar structure but lacks the dihydro component.
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-pyrrole-1,3-dione: Similar structure but with a pyrrole ring instead of an isoindole ring.
Uniqueness
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a trifluoromethyl group and a sulfanyl group attached to an isoindole ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBJIXDYDMSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

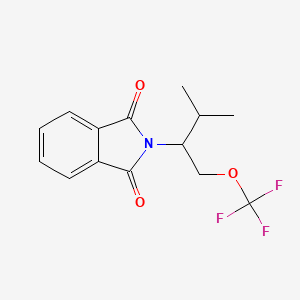
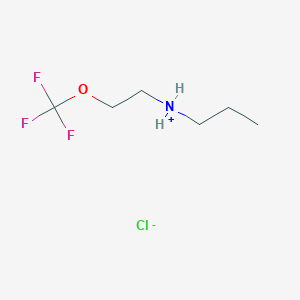
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene](/img/structure/B6351478.png)
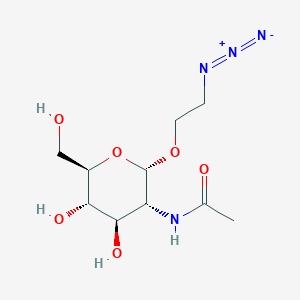
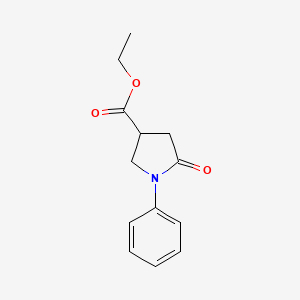
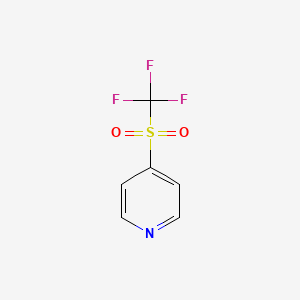
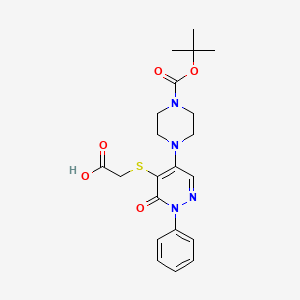
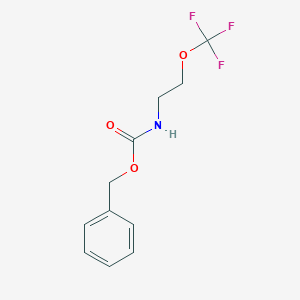
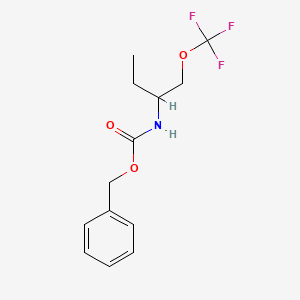
![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)
![4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE](/img/structure/B6351521.png)
![7-Methoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B6351529.png)

